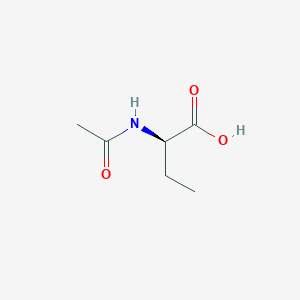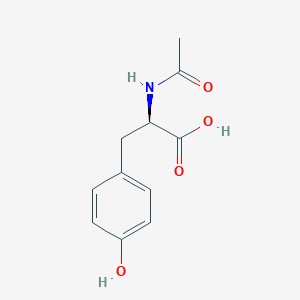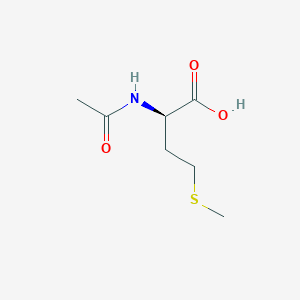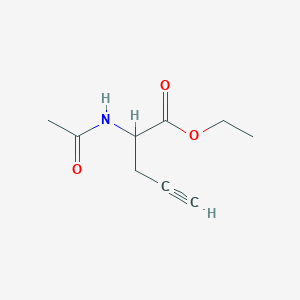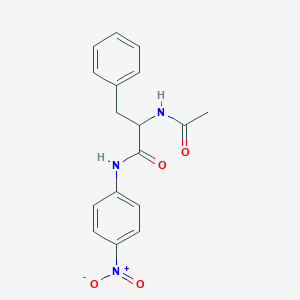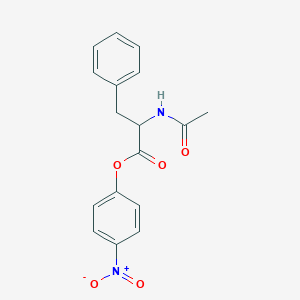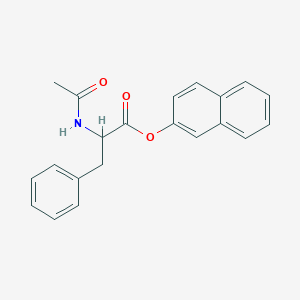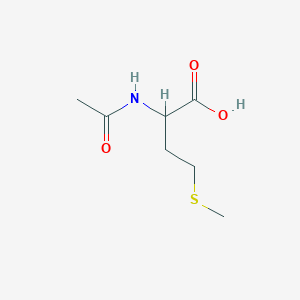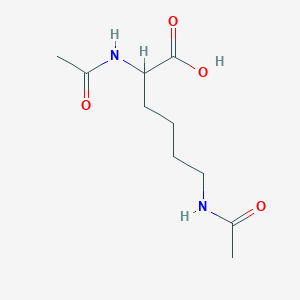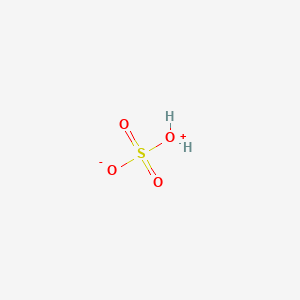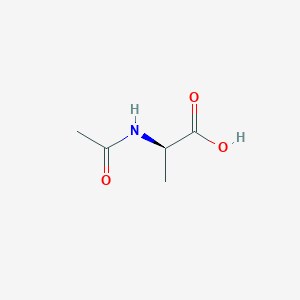
5-Benzyloxyindole-3-acetic acid
概要
説明
5-Benzyloxyindole-3-acetic acid is a reactant used for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .
Synthesis Analysis
This compound is synthesized for proteomics research . It is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Molecular Structure Analysis
The molecular formula of this compound is C17H15NO3 . The molecular weight is 281.31 g/mol .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Physical And Chemical Properties Analysis
The melting point of this compound is 147-149 °C . The boiling point is predicted to be 533.2±40.0 °C .科学的研究の応用
Nucleosides and Nucleotides Synthesis : One application is in the field of nucleosides and nucleotides synthesis. A study by Mitsunobu, Kimura, and Fujisawa (1972) demonstrated the selective acylation of the 5′-hydroxyl group of thymidine using acetic acid, highlighting the importance of such compounds in nucleotide chemistry (Mitsunobu, Kimura, & Fujisawa, 1972).
Synthesis of Hydroxyindole-Carboxylic Acids : Marchelli, Hutzinger, and Heacock (1969) developed a synthesis process for hydroxyindole-3-carboxylic acids from benzyloxyindoles. This process is significant in understanding the metabolism of indole compounds in biology and medicine (Marchelli, Hutzinger, & Heacock, 1969).
Medicinal Chemistry : In medicinal chemistry, Salgın-Gökşen et al. (2007) synthesized acetic acid hydrazide containing 5-methyl-2-benzoxazolinone, exploring its analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).
Analgesic and Anti-inflammatory Research : Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles for analgesic and anti-inflammatory research, further demonstrating the compound's relevance in therapeutic applications (Kenchappa & Bodke, 2020).
Tryptamine Metabolism Analysis : A method was developed by Iskrić, Stančić, and Kveder (1969) for analyzing metabolites of tryptamines in biological material, which underscores the compound's significance in neurochemical research (Iskrić, Stančić, & Kveder, 1969).
Novel Carboxamides Synthesis : Unangst, Connor, and Miller (1996) described the preparation of novel 5-hydroxyindole-2-carboxamides, again highlighting the versatility of benzyloxyindoles in synthetic chemistry (Unangst, Connor, & Miller, 1996).
作用機序
Target of Action
5-Benzyloxyindole-3-acetic acid is a bioactive ligand that integrates an indole pharmacophore . It has been incorporated into platinum(IV) complexes, which are known to target DNA in cancer cells . These complexes interact with DNA, causing damage and leading to cell death .
Mode of Action
The platinum(IV) complexes that incorporate this compound interact with DNA in a way that causes the DNA to cross-link, inhibiting DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Biochemical Pathways
This compound is a derivative of Indole-3-acetic acid (IAA), which is a member of the auxin family of indole derivatives . IAA regulates almost all aspects of plant growth and development . In microorganisms, IAA plays a crucial role in growth, development, and plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It has been incorporated into platinum(iv) complexes, which are kinetically inert and designed to overcome the limitations of standard platinum(ii) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .
Result of Action
The platinum(IV) complexes incorporating this compound have shown significant anticancer activity, proving to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . They have demonstrated the ability to enhance the production of reactive oxygen species, cause a decline in mitochondrial activity, and inhibit histone deacetylase in HT29 colon cells .
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the pH value and temperature can influence IAA biosynthesis . .
Safety and Hazards
将来の方向性
5-Benzyloxyindole-3-acetic acid is used in proteomics research . It is also used in the preparation of potential anticancer agents , indicating its potential in medical and pharmaceutical research.
Relevant Papers The synthesis and structural characterization of three platinum(IV) complexes that incorporate this compound, a bioactive ligand that integrates an indole pharmacophore, have been reported . These complexes exhibit prominent anticancer activity .
特性
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195943 | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4382-53-0 | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 5-benzyloxyindole-3-acetic acid into platinum(IV) complexes affect their anticancer activity compared to standard platinum(II) drugs?
A: Research indicates that incorporating this compound, a bioactive ligand containing an indole pharmacophore, into platinum(IV) complexes significantly enhances their anticancer activity compared to standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin []. This is evident in the significantly lower GI50 values observed across various human cancer cell lines tested. The study attributes this enhanced activity to several factors, including increased reactive oxygen species production, decreased mitochondrial activity, and histone deacetylase inhibition in HT29 colon cells []. Notably, the complex designated as 56-5B3A exhibited the most potent anticancer activity among the tested complexes, with GI50 values ranging from 1.2 to 150 nM [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




